molecular formula C11H8F3IN2O2 B1415103 Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate CAS No. 1092352-47-0

Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate

Cat. No. B1415103
M. Wt: 384.09 g/mol
InChI Key: HRHUMTJCPYZLKV-UHFFFAOYSA-N
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Description

“Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate” is a chemical compound with the CAS Number: 1092352-47-0 . It has a molecular weight of 384.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3IN2O2/c1-19-9(18)3-7-5-17-4-6(11(12,13)14)2-8(15)10(17)16-7/h2,4-5H,3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 126°C .

Scientific Research Applications

GLP-1 Receptor Activation

A notable application of a related compound, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate, is its potential as a glucagon-like peptide 1 receptor (GLP-1R) activator. This compound has shown efficacy in increasing GLP-1 secretion and glucose responsiveness in both in vitro and pharmacology analyses. It suggests the potential for such compounds in the treatment of diabetes (Gong, Cheon, Lee, & Kang, 2011).

Antiprotozoal Agents

Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been synthesized and tested for antiprotozoal properties. This research demonstrated strong DNA affinities and significant in vitro efficacy against T. b. rhodesiense and P. falciparum, showing promise in treating protozoal infections (Ismail et al., 2004).

Synthesis of Novel Imidazo[1,2-a]pyrimidine Compounds

Research on synthesizing novel imidazo[1,2-a]pyrimidine compounds highlights the versatility of the imidazo[1,2-a]pyridine framework in developing new chemical entities. These compounds have potential applications in various pharmaceutical fields, underscoring the importance of this class of compounds in medicinal chemistry (Liu, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3IN2O2/c1-19-9(18)3-7-5-17-4-6(11(12,13)14)2-8(15)10(17)16-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHUMTJCPYZLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C=C(C=C(C2=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169449
Record name Methyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate

CAS RN

1092352-47-0
Record name Methyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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